molecular formula C12H23NO3 B12996672 tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate

Cat. No.: B12996672
M. Wt: 229.32 g/mol
InChI Key: CYLZETFHVROFFI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is known for its unique structure, which includes a cyclobutyl ring and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl chloroformate with 1-(1-(hydroxymethyl)cyclobutyl)ethylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

Uniqueness

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate is unique due to its specific combination of a cyclobutyl ring and a tert-butyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its stability and reactivity are influenced by the steric and electronic effects of the tert-butyl group, which can be advantageous in certain synthetic and biological contexts.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-9(12(8-14)6-5-7-12)13-10(15)16-11(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,15)

InChI Key

CYLZETFHVROFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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